1-(2-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol
Overview
Description
1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxyphenyl group at position 1 and a phenyl group at position 3, with a hydroxyl group at position 5 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method involves the reaction of 2-methoxyphenylhydrazine with 1,3-diphenyl-1,3-propanedione under acidic conditions to form the desired pyrazole compound. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This can involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a ketone, resulting in the formation of 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazol-5-one.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products:
Oxidation: 1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-one.
Reduction: 1-(2-Methoxyphenyl)-3-phenylhydrazine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as anti-cancer and anti-inflammatory agents.
Industry: It can be used in the production of dyes, pigments, and other materials due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. Additionally, its potential anti-cancer activity could be linked to the induction of apoptosis in cancer cells through the activation of caspase pathways.
Comparison with Similar Compounds
1-Phenyl-3-(2-methoxyphenyl)-1H-pyrazol-5-ol: Similar structure but with different substitution patterns.
1-(2-Hydroxyphenyl)-3-phenyl-1H-pyrazol-5-ol: Hydroxyl group instead of a methoxy group.
1-(2-Methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol: Nitro group on the phenyl ring.
Uniqueness: 1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol is unique due to the presence of both methoxy and phenyl groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-phenyl-1H-pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-15-10-6-5-9-14(15)18-16(19)11-13(17-18)12-7-3-2-4-8-12/h2-11,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAMLNYDQROOGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C=C(N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.